1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrrolopyridine core structure with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and its use as a building block in the synthesis of various pharmacologically active molecules .
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds often involves the reaction of aminopyrroles with carbonyl compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another relevant synthesis involves a cascade reaction of primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid, leading to the formation of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by a fused bicyclic ring system that combines the aromatic pyridine ring with the non-aromatic pyrrole ring. The presence of the carboxylic acid group adds an additional site for potential chemical modifications and interactions .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the nitrogen atoms in the rings. For example, the carboxylic acid group can be converted into amides, as seen in the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine to form the corresponding carboxamide . Additionally, the pyrrolopyridine core can be functionalized at different positions to modulate its biological activity, as demonstrated in the synthesis of 5-substituted 1H-pyrrolo[3,2-b]pyridines, which were investigated as inhibitors of gastric acid secretion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to the compound's acidity and solubility in polar solvents. The fused ring system can impact the compound's stability and reactivity. For instance, the lipophilicity and pKa values of 5-substituted 1H-pyrrolo[3,2-b]pyridines were studied in relation to their anti-secretory activity . The steric and hydrogen-bonding properties of substituents on the pyrrolopyridine core have been shown to correlate with the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids .
Scientific Research Applications
Application in Cancer Therapy
Summary of the Application
The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application or Experimental Procedures
A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Results or Outcomes
Compound 4h significantly inhibited the migration and invasion of 4T1 cells. Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Application as an Immunomodulator
Summary of the Application
Janus kinases (JAKs) play crucial roles in modulating a number of inflammatory and immune mediators. Therefore, 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .
Methods of Application or Experimental Procedures: In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINFYKZXNIJIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619868 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
CAS RN |
754214-42-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754214-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.